molecular formula C14H20N2O3 B2476744 (R)-tert-Butyl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate CAS No. 1417789-79-7

(R)-tert-Butyl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate

Cat. No.: B2476744
CAS No.: 1417789-79-7
M. Wt: 264.325
InChI Key: YDBUDAIEOISMCW-LLVKDONJSA-N
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Description

®-tert-Butyl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C14H20N2O3 It is known for its unique structure, which includes a pyrrolidine ring and a pyridin-2-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with pyridin-2-yloxy compounds. One common method involves the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl ester group. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The pyridin-2-yloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield pyrrolidine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, ®-tert-Butyl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

In medicine, ®-tert-Butyl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate is investigated for its potential therapeutic applications. It may be used in the development of new drugs or as a reference compound in pharmacological studies.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The pyridin-2-yloxy group may interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ®-tert-Butyl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate include other pyrrolidine derivatives and pyridin-2-yloxy compounds. Examples include:

  • ®-tert-Butyl 3-(pyridin-3-yloxy)pyrrolidine-1-carboxylate
  • ®-tert-Butyl 3-(pyridin-4-yloxy)pyrrolidine-1-carboxylate

Uniqueness

What sets ®-tert-Butyl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate apart is its specific configuration and the presence of the pyridin-2-yloxy group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

tert-butyl (3R)-3-pyridin-2-yloxypyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-14(2,3)19-13(17)16-9-7-11(10-16)18-12-6-4-5-8-15-12/h4-6,8,11H,7,9-10H2,1-3H3/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDBUDAIEOISMCW-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)OC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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